1-(2-Methylpropoxy)-3-nitrobenzene
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Overview
Description
1-(2-Methylpropoxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 2-methylpropoxy group
Preparation Methods
The synthesis of 1-(2-Methylpropoxy)-3-nitrobenzene typically involves the nitration of 1-(2-Methylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Methylpropoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group in the 2-methylpropoxy substituent can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(2-Methylpropoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)-3-nitrobenzene largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which influences the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
1-(2-Methylpropoxy)-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Nitro-2-methoxybenzene: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group, leading to different reactivity and applications.
1-Nitro-4-methylbenzene: Contains a methyl group instead of a 2-methylpropoxy group, affecting its physical and chemical properties.
1-Nitro-3-chlorobenzene:
Each of these compounds has unique properties and applications, highlighting the importance of the specific substituents on the benzene ring in determining the compound’s behavior and utility.
Properties
IUPAC Name |
1-(2-methylpropoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGGGNLVKFZUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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